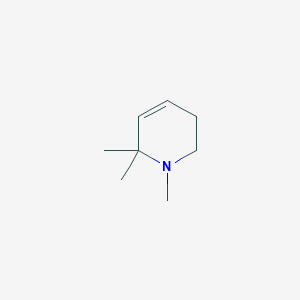

1,6,6-Trimethyl-2,3-dihydropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

1,6,6-trimethyl-2,3-dihydropyridine |

InChI |

InChI=1S/C8H15N/c1-8(2)6-4-5-7-9(8)3/h4,6H,5,7H2,1-3H3 |

InChI Key |

AGXJVIASQWYYGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CCCN1C)C |

Origin of Product |

United States |

Reaction Chemistry and Transformational Studies of 1,6,6 Trimethyl 2,3 Dihydropyridine

Electrophilic Reactions on the Dihydropyridine (B1217469) Ring System, including Halogenation

The enamine character of the 1,6,6-trimethyl-2,3-dihydropyridine ring system makes it susceptible to attack by various electrophiles. The electron-rich double bond readily participates in reactions with electrophilic reagents.

Halogenation of dihydropyridine systems, a key electrophilic reaction, can proceed via different mechanisms depending on the specific reagents and reaction conditions. For instance, the halogenation of alkenes with reagents like chlorine (Cl₂) or bromine (Br₂) typically involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by a nucleophile in an anti-addition fashion. masterorganicchemistry.com In the context of this compound, this would lead to the formation of vicinal dihalides.

Furthermore, the use of N-halosuccinimides or other sources of electrophilic halogens can also be employed. The regioselectivity of the halogenation would be influenced by the electronic and steric factors of the dihydropyridine ring.

Nucleophilic Additions and Substitutions Involving the Dihydropyridine Core

The dihydropyridine core of this compound, particularly its enamine functionality, dictates its reactivity towards nucleophiles. Enamines are known to be nucleophilic at the α-carbon, a property arising from the resonance contribution of the nitrogen lone pair. masterorganicchemistry.com This makes them reactive towards a variety of electrophiles in what are essentially nucleophilic addition or substitution reactions of the enamine.

The reaction of a secondary amine with an aldehyde or a ketone leads to the formation of an enamine. makingmolecules.com The mechanism involves nucleophilic attack of the amine on the carbonyl group, followed by a series of proton transfers and the elimination of water to form an iminium ion. makingmolecules.com Deprotonation at the α-position then yields the enamine. makingmolecules.com This inherent nucleophilicity allows enamines to participate in reactions such as alkylation with alkyl halides and Michael additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The resulting iminium ion intermediate can then be hydrolyzed back to a carbonyl compound. masterorganicchemistry.com

In the case of this compound, the endocyclic enamine can react with various electrophiles. The nitrogen atom's lone pair of electrons increases the electron density of the C=C double bond, making the α-carbon a prime target for nucleophilic attack on an electrophile. makingmolecules.comyoutube.com

Oxidative Transformations of Dihydropyridines to Pyridine (B92270) Derivatives: Methodologies and Mechanisms

The oxidation of dihydropyridines to their corresponding pyridine derivatives is a fundamental transformation, often driven by the thermodynamic stability gained through aromatization. A variety of oxidizing agents and methods have been developed for this purpose.

Commonly employed oxidants include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and nitric acid (HNO₃). nih.gov However, these strong oxidants can sometimes lead to side reactions and require harsh conditions. nih.gov Milder and more selective methods have been developed, including the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Studies have shown that various methodologies can be employed for the oxidation of dihydropyridine derivatives. For instance, three different methods utilizing dimethyl sulfoxide (B87167) (DMSO) as a solvent and catalyst, a few drops of nitric acid, or bleaching powder (calcium hypochlorite) have been reported to be efficient for the oxidation of dihydropyridines to pyridines, with moderate to good yields (25% to 64%). wum.edu.pkwum.edu.pk In these oxidative transformations, the disappearance of the -NH peak in the proton NMR spectra confirms the aromatization to the pyridine ring. wum.edu.pk

The choice of oxidant and reaction conditions can be crucial to avoid unwanted side reactions, such as oxidative dealkylation, which is a known decomposition pathway in the oxidation of 1,4- and 1,2-dihydropyridines. nih.govosti.gov

| Oxidizing Agent/Method | Solvent | Temperature | Yield (%) | Reference |

| DMSO | - | Heated on water bath | Moderate to Good | wum.edu.pkwum.edu.pk |

| Nitric Acid (few drops) | DMSO | Heated on water bath | Moderate to Good | wum.edu.pkwum.edu.pk |

| Bleaching Powder (Calcium Hypochlorite) | Water/Ethyl Acetate (B1210297) | Room Temperature | Moderate to Good | wum.edu.pkwum.edu.pk |

| DDQ | Ethyl Acetate | 23 °C | Trace amounts of pyridinium (B92312) salt | nih.gov |

| Pd/C, air | Acetic Acid | 50 °C | 70 | nih.gov |

Rearrangement Reactions and Pericyclic Processes Intrinsic to Dihydropyridine Frameworks

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduwikipedia.org These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are typically unaffected by solvent changes or catalysts and are highly stereospecific. msu.edutaylorandfrancis.com

The dihydropyridine framework, containing a conjugated π-system, is amenable to participating in such transformations. Electrocyclic reactions, for instance, involve the concerted cyclization of a conjugated system to form a ring by converting a π-bond to a σ-bond, or the reverse ring-opening process. msu.edu

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. inflibnet.ac.in A notable example is the nih.govnih.gov-sigmatropic rearrangement, such as the Cope and Claisen rearrangements. organicchemistrydata.org While specific examples involving this compound are not extensively documented, the inherent structure of dihydropyridines suggests the potential for such pericyclic processes under appropriate thermal or photochemical conditions. msu.edu The stereochemistry of these reactions is dictated by the Woodward-Hoffmann rules. taylorandfrancis.com

Strategies for Derivatization and Functionalization to Enhance Structural Complexity

Introduction of Ester and Amide Groups

The derivatization of the dihydropyridine scaffold with ester and amide functionalities can significantly enhance its structural diversity and potential applications. These functional groups can be introduced through various synthetic strategies.

For instance, if the this compound framework possesses a suitable precursor functional group, such as a carboxylic acid or an acyl chloride, standard esterification or amidation reactions can be employed. The synthesis of dihydropyridine derivatives containing ester groups is a common strategy in medicinal chemistry, as exemplified by the numerous dihydropyridine-based drugs.

The formation of amides can be achieved by reacting a carboxylic acid derivative with an amine. The synthesis of novel amide derivatives from natural product scaffolds has been shown to lead to compounds with interesting biological activities.

Formation of Fused and Spirocyclic Ring Systems Incorporating Dihydropyridine Scaffolds

The construction of fused and spirocyclic ring systems from dihydropyridine precursors represents a powerful strategy for creating three-dimensional molecular architectures with potential applications in medicinal chemistry.

Fused Ring Systems: The synthesis of fused ring systems can be achieved through various cyclization strategies. For instance, intramolecular reactions involving functional groups on the dihydropyridine ring or its substituents can lead to the formation of new rings. The Hantzsch dihydropyridine synthesis itself is a multicomponent reaction that can be adapted to produce fused systems. researchgate.net

Spirocyclic Ring Systems: Spirocycles containing a dihydropyridine motif are of significant interest due to their rigid structures. One approach to synthesizing spirocyclic pyrrolidines involves the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles. nih.govmdpi.com For example, a three-component reaction between a benzofuran-derived olefin, ninhydrin, and sarcosine (B1681465) can yield spiro-pyrrolidine compounds in high yields. nih.govmdpi.com While not directly starting from this compound, this methodology highlights a potential pathway if the dihydropyridine can be functionalized to act as a dipolarophile or a precursor to the azomethine ylide.

Another strategy involves the Michael condensation of a nitro-containing cyclic compound with an acrylate, followed by reductive cyclization and subsequent reduction to form a spiro[cycloalkane-2,2'-pyrrolidine] system. nih.gov This approach could potentially be adapted for the synthesis of spirocycles incorporating the this compound skeleton.

Spectroscopic and Advanced Characterization Techniques in 1,6,6 Trimethyl 2,3 Dihydropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of dihydropyridine (B1217469) compounds. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each atom within the molecule.

In the ¹H NMR spectra of 1,4-dihydropyridine (B1200194) derivatives, characteristic signals are observed that allow for the identification of the core structure. scielo.br For instance, the proton attached to the nitrogen (NH) typically appears as a singlet at a downfield chemical shift. scielo.br The methyl groups at various positions on the dihydropyridine ring also give rise to distinct singlet signals. scielo.br

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbons in the dihydropyridine ring are sensitive to the substitution pattern. scielo.br For example, the sp² hybridized carbons (C-3 and C-5) resonate at lower chemical shifts compared to the other sp² carbons (C-2 and C-6), a phenomenon attributed to the push-pull electronic effect of the neighboring substituents. scielo.br

Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) in Dihydropyridine Investigations

To resolve complex spectral overlaps and unambiguously assign all proton and carbon signals, a variety of advanced NMR techniques are employed. scielo.brresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. scielo.brresearchgate.netresearchgate.net These techniques reveal through-bond correlations, allowing for a complete and accurate assignment of the molecular structure. researchgate.net

Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of dihydropyridines in their crystalline form. researchgate.netznaturforsch.comznaturforsch.com Studies have shown that the solid-state ¹³C NMR chemical shifts can be significantly influenced by the crystal packing and the conformation of the molecule in the solid state. researchgate.netznaturforsch.comznaturforsch.com For instance, the orientation of substituents on the dihydropyridine ring can lead to magnetic non-equivalence, resulting in the splitting of signals for otherwise chemically equivalent carbons. znaturforsch.com

NMR Studies of Intermolecular Interactions and Proton Transfer Phenomena in Dihydropyridines

NMR spectroscopy is also a powerful tool for investigating intermolecular interactions, such as hydrogen bonding and proton transfer, which are critical for understanding the behavior of dihydropyridines in biological systems. nih.govnih.gov The chemical shift of the NH proton is particularly sensitive to its environment and can provide evidence for hydrogen bond formation. scielo.br

Dynamic NMR techniques can be used to study the kinetics of proton transfer events. nih.govresearchgate.net For example, 2D EXSY (Exchange Spectroscopy) experiments can reveal reversible proton transfer between a dihydropyridine and an acidic species. nih.gov These studies provide insights into the mechanisms of action and the pKa of the involved functional groups. nih.govnih.gov The presence of multiple hydrogen bonds and other noncovalent interactions can be further investigated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Mechanistic Elucidation via Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight of 1,6,6-trimethyl-2,3-dihydropyridine and for elucidating its structure through the analysis of its fragmentation patterns. ruc.dk Electron ionization (EI) is a common technique used for the mass spectral analysis of dihydropyridine derivatives. researchgate.netchemjournal.kz

A characteristic fragmentation pathway for 1,4-dihydropyridine derivatives under EI-MS involves the loss of the substituent at the C-4 position, leading to the formation of a stable pyridinium (B92312) cation. researchgate.net This fragmentation is often a dominant process, and the resulting ion can be a key diagnostic marker for identifying dihydropyridine compounds. doaj.org Other significant fragmentation processes include the cleavage of ester groups, which typically proceeds through an initial α-cleavage followed by the elimination of carbon monoxide. researchgate.net

The use of high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further aiding in structure confirmation. mpg.de Softer ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure photoionization (APPI), can also be employed, particularly for analyzing these compounds in biological matrices. nih.gov ESI mass spectra often show a prominent protonated molecule [M+H]⁺, while APPI in negative mode can produce an intense deprotonated molecule [M-H]⁻. nih.gov

The fragmentation behavior of dihydropyridines can be complex and may involve rearrangements. doaj.org Detailed analysis of tandem mass spectrometry (MS/MS) data, often coupled with computational chemistry, is used to propose and rationalize fragmentation pathways. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups and analyze the vibrational modes of this compound and related compounds. ruc.dk These techniques provide a molecular fingerprint based on the characteristic vibrations of chemical bonds.

The IR spectrum of a dihydropyridine derivative will exhibit characteristic absorption bands corresponding to its functional groups. ruc.dk For example, the N-H stretching vibration typically appears in the region of 3200-3400 cm⁻¹. The C=C double bond stretching of the dihydropyridine ring gives rise to absorptions in the 1600-1650 cm⁻¹ region. If carbonyl groups are present as substituents, their strong C=O stretching vibrations will be observed around 1650-1750 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The analysis of both IR and Raman spectra allows for a more complete picture of the vibrational modes of the molecule.

The following table summarizes some of the characteristic IR absorption frequencies for functional groups typically found in dihydropyridine derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 |

| C-H (sp³) | Stretch | 2850-3000 |

| C-H (sp²) | Stretch | 3000-3100 |

| C=O (Ester/Ketone) | Stretch | 1650-1750 |

| C=C | Stretch | 1600-1650 |

| C-N | Stretch | 1000-1350 |

X-ray Crystallography for Determination of Solid-State Molecular Architecture, Crystal Packing, and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For dihydropyridine derivatives, X-ray crystallographic studies have revealed important structural features. nih.govresearchgate.net The dihydropyridine ring often adopts a flattened boat or planar conformation, and the degree of planarity can be influenced by the nature of the substituents. nih.gov The orientation of substituents, such as a phenyl group at the 4-position, relative to the dihydropyridine ring is also a key structural parameter determined by X-ray diffraction. znaturforsch.com

Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the crystal packing. researchgate.netnih.goviucr.org These interactions can include hydrogen bonding, where the NH group of the dihydropyridine ring acts as a hydrogen bond donor. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in stabilizing the crystal lattice. iucr.org The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide a basis for crystal engineering. rsc.org

The following table provides an example of the kind of crystallographic data that can be obtained from an X-ray diffraction study of a dihydropyridine derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.7 |

| Z | 4 |

| R-factor | 0.045 |

Theoretical and Computational Chemistry Studies of 1,6,6 Trimethyl 2,3 Dihydropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,6,6-trimethyl-2,3-dihydropyridine. DFT methods have been successfully applied to various dihydropyridine (B1217469) derivatives to understand their properties. researchgate.netnih.gov

Energy Profiles and Transition State Analysis for Reaction Mechanism Elucidation

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable technique to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map reveals regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For substituted pyridines, MEP analysis has been used to understand their reactivity towards N-oxidation. nih.gov In the case of this compound, the nitrogen atom would be expected to be a region of negative electrostatic potential, making it a likely site for protonation and other electrophilic interactions. The distribution of charge would also be influenced by the electron-donating methyl groups.

Conformational Analysis and Stereochemical Descriptors via Computational Methods

The three-dimensional structure of this compound is crucial for its properties and interactions. The 2,3-dihydropyridine (B14468823) ring is not planar and is expected to adopt a non-planar conformation. Computational studies on analogous 2,3-dihydropyridine-4-ones have shown that the central six-membered dihydropyridone ring adopts a half-chair conformation. researchgate.net Similarly, conformational analysis of dihydropyrimidine (B8664642) analogues, which are structurally related, has also been performed, indicating specific conformational preferences. nih.gov It is highly probable that this compound also exists in a half-chair or a similar puckered conformation to minimize steric strain from the methyl groups. The gem-dimethyl group at the 6-position would significantly influence the ring's puckering and the energetic barriers between different conformations.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, including its conformational changes and interactions with its environment, such as solvent molecules. While specific MD simulations for this exact compound are not documented in the provided search results, MD simulations are widely used to study various dihydropyridine derivatives. nih.govnih.govrsc.org These simulations can provide insights into how the molecule behaves in a solution, how it interacts with biological macromolecules, and how solvent affects its conformational equilibrium. For instance, MD simulations have been employed to study the binding of 1,4-dihydropyridine (B1200194) derivatives to protein targets and to refine the structures of protein-ligand complexes. nih.govrsc.org

Structure-Property Relationship (SPR) Studies on Dihydropyridine Derivatives

Structure-Property Relationship (SPR) studies aim to correlate the structural features of a molecule with its physical, chemical, or biological properties. For dihydropyridine derivatives, these studies are often focused on their pharmacological activities. researchgate.netntnu.no

Correlation of Electronic Structure with Redox Potentials and Electrochemical Properties

The redox properties of dihydropyridines are of significant interest due to their role as reducing agents in various chemical and biological processes. nih.gov The electronic structure of these molecules, which can be calculated using quantum chemical methods, is directly related to their redox potentials. Quantitative Structure-Property Relationship (QSPR) studies have been conducted on dihydropyridine derivatives to predict their properties, including those related to their electrochemical behavior. researchgate.netntnu.no While specific data for this compound is not available, studies on other quinone and related redox-active organic molecules have shown that redox potentials can be computationally predicted with reasonable accuracy. canterbury.ac.nznih.gov These computational models can be used to understand how substituents on the dihydropyridine ring, such as the methyl groups in the target compound, influence its redox potential.

Below is a table summarizing hypothetical data that could be obtained from such computational studies for this compound and its analogs.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Redox Potential (V) |

| This compound | -5.8 | 1.2 | -0.5 |

| 2,3-Dihydropyridine | -6.2 | 1.5 | -0.7 |

| 1-Methyl-2,3-dihydropyridine | -6.0 | 1.4 | -0.6 |

Table 1: Hypothetical Calculated Electronic Properties and Redox Potentials of this compound and Related Compounds. This table illustrates the type of data that can be generated through computational chemistry to establish structure-property relationships. The values are for illustrative purposes only and are not based on actual calculations for these specific molecules.

Application of Topological and Geometrical Descriptors in Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights

Topological descriptors are numerical values that quantify the connectivity and branching of a molecule, essentially representing a 2D depiction of the compound. nih.govnih.gov Geometrical descriptors, on the other hand, are derived from the 3D coordinates of the molecule and provide information about its shape, size, and surface properties. In the context of dihydropyridines, these descriptors are crucial for understanding how structural modifications influence their interaction with biological targets, such as L-type calcium channels. nih.govrutgers.edu

A typical QSAR study on dihydropyridines would involve the calculation of a wide range of descriptors for a series of analogues. jst.go.jp These descriptors are then used to build a statistical model, often using techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), to correlate the structural features with the observed biological activity (e.g., pIC50 values). jst.go.jp The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to understand the key structural features that govern their potency.

Illustrative Topological Descriptors in Dihydropyridine QSAR

The following table provides examples of topological descriptors that are commonly employed in QSAR studies of dihydropyridine derivatives. These descriptors capture various aspects of the molecular structure, such as size, shape, and branching.

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| Topological | Wiener Index (W) | The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. |

| Kier & Hall Connectivity Indices (χ) | A family of indices that describe the degree of branching and connectivity in a molecule. | |

| Balaban Index (J) | A distance-based topological index that is sensitive to the branching and cyclicity of a molecule. | |

| Information-theoretic | Shannon Information Content | An index based on the information theory concept of entropy, applied to the molecular graph. |

Illustrative Geometrical Descriptors in Dihydropyridine QSAR

Geometrical descriptors provide insights into the three-dimensional aspects of a molecule, which are often critical for its interaction with a biological receptor. The table below lists some geometrical descriptors relevant to dihydropyridine QSAR.

| Descriptor Type | Example Descriptor | Description |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | These descriptors encode 3D information from the molecular structure. |

| WHIM | Weighted Holistic Invariant Molecular descriptors | These descriptors capture information about the overall shape, size, symmetry, and atom distribution of a molecule. |

| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY | These descriptors are based on the leverage matrix of the molecule's 3D coordinates. |

| RDF | Radial Distribution Function | These descriptors provide information about the probability of finding an atom at a certain distance from another atom. |

The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. jst.go.jp For dihydropyridine derivatives, studies have shown that a combination of topological, geometrical, and electronic descriptors often yields the most accurate models. jst.go.jp For instance, the lipophilicity, often represented by the calculated octanol/water partition coefficient (clogP), has been shown to be a key determinant of the antihypertensive activity of some dihydropyridines. rutgers.edu Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) utilize steric and electrostatic fields around the molecules to understand the spatial requirements for optimal biological activity.

By analyzing the coefficients of the descriptors in the final QSAR equation, researchers can infer which structural features are positively or negatively correlated with the biological activity. This provides valuable mechanistic insights, guiding the design of new dihydropyridine derivatives with improved potency and selectivity. For example, a positive coefficient for a descriptor related to molecular size might suggest that bulkier substituents in a particular region of the molecule enhance its activity. Conversely, a negative coefficient for a descriptor related to flexibility might indicate that a more rigid conformation is preferred for binding to the receptor.

Applications of 1,6,6 Trimethyl 2,3 Dihydropyridine in Chemical Synthesis and Mechanistic Biological Investigations

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Compounds and Aza-Heterocycles

Dihydropyridines are highly valuable as foundational molecules in the synthesis of more complex heterocyclic structures, particularly aza-heterocycles. nih.govacs.org Their inherent reactivity allows them to participate in a variety of chemical transformations, leading to a diverse array of molecular architectures. nih.govacs.org

One notable synthetic strategy involves the cascade aza-Wittig/6π-electrocyclization reaction, a metal-free protocol that enables the synthesis of substituted 1,6-dihydropyridines. nih.govacs.org This method is characterized by its broad scope and high functional group compatibility, utilizing readily available vinyliminophosphoranes and ketones to produce dihydropyridine (B1217469) structures with yields of up to 97%. nih.gov Such approaches facilitate the creation of complex molecules, including those with quaternary stereocenters. nih.govacs.org The resulting dihydropyridine products can be further modified, thereby increasing their chemical complexity and diversity. nih.gov

Furthermore, the dihydropyridine framework serves as a key component in multicomponent reactions for the synthesis of polyheterocycles. For instance, a two-stage synthesis involving a cascade process (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization) followed by a copper-assisted alkyne-azide cycloaddition (CuAAC) has been employed to create tris-heterocyclic molecules. frontiersin.org This demonstrates the utility of the dihydropyridine scaffold in constructing intricate molecular systems that are of interest in medicinal chemistry. frontiersin.org

Function as Hydrogen Transfer Reagents and NAD(P)H Mimics in Redox Chemistry

The 1,4-dihydropyridine (B1200194) nucleus is structurally analogous to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) coenzymes, which are crucial for a vast number of redox reactions in biological systems. gavinpublishers.comnih.gov This structural similarity allows 1,4-dihydropyridine derivatives to function as mimics of these coenzymes, particularly in their capacity as hydrogen transfer reagents. nih.gov

The primary role of these dihydropyridine-based NAD(P)H mimics is to donate a hydride ion (a proton and two electrons), thereby reducing various substrates. This hydrogen donor property is central to their antioxidant activity, as they can effectively scavenge free radicals and terminate lipid peroxidation chain reactions. nih.govresearchgate.net The Hantzsch ester (2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine) and its analogs are classic examples of 1,4-dihydropyridines that have been extensively studied for their antioxidant properties. nih.gov The oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) derivative is the thermodynamic driving force for this process. researchgate.net

Mechanistic Biological Activity Studies (Focus on Chemical Interactions and Pathways, excluding clinical data)

The dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This has led to the investigation of dihydropyridine derivatives for a wide range of biological activities, with research focusing on the molecular mechanisms of these interactions.

Dihydropyridine derivatives have been identified as inhibitors of several key enzymes implicated in various pathological conditions.

Polyphenol Oxidase (PPO): PPO is an enzyme responsible for enzymatic browning in fruits and vegetables. nih.govnih.gov A series of novel dihydropyridine [2,3-d] pyrimidines have been synthesized and evaluated as PPO inhibitors. nih.gov Kinetic studies revealed that some of these compounds act as potent mixed-type inhibitors of PPO, with IC50 values in the low micromolar range. nih.gov Molecular docking simulations have provided insights into the binding modes of these inhibitors within the active site of the enzyme, highlighting key interactions with amino acid residues such as His61, His244, Asn260, Met280, and Val283 through hydrogen bonds and various hydrophobic interactions. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of the amyloid-β peptide. nih.govgoogle.com Utilizing a 1,4-dihydropyridine scaffold, new BACE-1 inhibitors have been designed and synthesized. nih.gov These compounds demonstrated inhibitory activity against BACE-1 in cell-based assays, with IC50 values typically in the 8-30 microM range, suggesting that the 1,4-dihydropyridine skeleton is a viable starting point for the development of brain-targeting BACE-1 inhibitors. nih.gov The design of these inhibitors often involves structure-based approaches, including computer-aided molecular docking. nih.gov A variety of scaffolds, including amino/iminohydantoins, have been explored as BACE1 inhibitors. nih.gov

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR): ENR is a crucial enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for the development of new antibacterial agents. nih.govfrontiersin.orgnih.gov While not direct derivatives of 1,6,6-trimethyl-2,3-dihydropyridine, inhibitors containing scaffolds that can be considered related to dihydropyridines, such as the 2-pyridone scaffold, have shown competitive inhibition against ENR. frontiersin.org For example, some diphenyl ether inhibitors have demonstrated slow-onset inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei with Ki values in the nanomolar range. nih.gov The mechanism of inhibition often involves the formation of a stable ternary complex with the enzyme and the NAD+ cofactor. frontiersin.org

The most well-known biological targets of 1,4-dihydropyridine derivatives are the L-type voltage-gated calcium channels (LTCCs). nih.govwikipedia.orgrsc.org These channels are crucial for excitation-contraction coupling in muscle cells and for various other physiological processes. wikipedia.org

1,4-Dihydropyridines can act as either antagonists (blockers) or agonists (activators) of L-type calcium channels, a duality that has been a subject of intense structural and mechanistic investigation. nih.gov The structure of the dihydropyridine molecule, which can be described as a flattened-boat shaped six-membered ring, is key to its activity. nih.gov Substituents on this ring determine whether the compound will act as an antagonist or an agonist. nih.gov

Molecular modeling studies have been employed to elucidate the binding mechanisms of dihydropyridine derivatives to the Cav1.2 subunit of the L-type calcium channel. rsc.org These studies suggest that the ligands fit into a hydrophobic pocket formed by specific amino acid residues, including Phe1129, Ile1173, Phe1176, Met1177, and Met1509. rsc.org Furthermore, aryl-aryl interactions with residues such as Phe1129 or Tyr1508 are also important for binding. rsc.org The binding of dihydropyridine antagonists is thought to stabilize a non-conducting state of the channel. nih.gov

The chemical properties of the dihydropyridine ring system are central to the antioxidant and antimicrobial activities observed for its derivatives.

Antioxidant Activity: As previously mentioned in the context of NAD(P)H mimics, 1,4-dihydropyridines are effective antioxidants due to their ability to donate a hydrogen atom and quench free radicals. gavinpublishers.comnih.govnih.gov The antioxidant capacity is influenced by the substituents on the dihydropyridine ring. gavinpublishers.com Electron-donating groups on the aromatic ring at the 4-position generally enhance the antioxidant activity. gavinpublishers.com The mechanism involves the transfer of an electron and/or a hydrogen atom from the dihydropyridine system, resulting in the formation of the corresponding pyridine derivative. researchgate.net The antioxidant activity of various dihydropyridine derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the β-carotene/linoleic acid bleaching assay. gavinpublishers.com

Antimicrobial Activity: Various 1,4-dihydropyridine derivatives have demonstrated antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.netasianpubs.org The mechanism of antimicrobial action is not always fully elucidated but is often related to the lipophilicity of the compounds, which facilitates their penetration through the bacterial cell membrane. nih.gov Structure-activity relationship studies have shown that the nature of the substituents on the dihydropyridine ring significantly influences the antimicrobial potency. nih.govresearchgate.net For example, in some series of compounds, derivatives with more lipophilic groups have shown enhanced antibacterial activity. nih.gov

Exploration of Dihydropyridine Derivatives for Applications in Materials Science (e.g., specific optical or electrical properties)

The unique electronic structure of the dihydropyridine scaffold has led to its exploration in the field of materials science, particularly for applications in nonlinear optics. Certain dihydropyridine analogues have been investigated for their nonlinear optical (NLO) properties. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to calculate the electronic spectrum and predict the NLO properties of dihydropyridine derivatives. researchgate.net Experimental investigations have demonstrated that these compounds can exhibit a significant nonlinear refractive index. researchgate.net This property is of interest for applications such as all-optical switching, where one laser beam can be used to control the properties of another. researchgate.net The temporal evolution of diffraction patterns of a laser beam passing through a dihydropyridine solution provides a method to study these NLO effects. researchgate.net Additionally, materials with tunable optical properties are of great interest, and while not directly dihydropyridines, metal hydrides that exhibit dramatic changes in their optical properties upon hydrogenation are being studied for applications in switchable mirrors and optical sensors. researchgate.net

Future Directions and Emerging Research Avenues for 1,6,6 Trimethyl 2,3 Dihydropyridine Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy

Future research into the synthesis of 1,6,6-trimethyl-2,3-dihydropyridine is expected to prioritize the development of green and sustainable methods. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant chemical waste. Modern approaches aim to overcome these limitations by focusing on efficiency and atom economy.

One promising direction is the use of multicomponent reactions (MCRs), such as the Hantzsch dihydropyridine (B1217469) synthesis, which allows for the construction of complex molecules like dihydropyridines in a single step from simple precursors. nih.govroyalsocietypublishing.orgresearchgate.net The development of novel catalysts, including reusable and environmentally benign options like hydrogels or ionic liquids, can further enhance the sustainability of these processes. chemmethod.comnih.gov For instance, the use of a p(AMPS) hydrogel as a catalyst in the Biginelli reaction, a similar multicomponent reaction, has demonstrated high yields and catalyst reusability for up to four cycles. chemmethod.com The application of such catalytic systems to the synthesis of this compound could significantly improve its production efficiency and environmental footprint.

Moreover, research into solvent-free reaction conditions or the use of green solvents like water or ethanol (B145695) is a key aspect of sustainable synthesis. royalsocietypublishing.orgchemmethod.com The optimization of reaction parameters, such as temperature and catalyst loading, will be crucial in maximizing yields and minimizing energy consumption. chemmethod.com

Advanced Mechanistic Elucidation of Chemical Reactions and Biological Interactions Through Multidisciplinary Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is fundamental for its future development. A combination of experimental and computational techniques can provide detailed insights into the formation of dihydropyridine rings. For example, Density Functional Theory (DFT) calculations can be employed to model transition states and reaction energy barriers, helping to explain and predict the outcomes of reactions like the Hantzsch synthesis. rsc.org Such studies have been used to understand the chemoselectivity between 1,4- and 1,2-dihydropyridine isomers and could be adapted to elucidate the formation of the 2,3-dihydropyridine (B14468823) isomer. rsc.org

In terms of biological interactions, while the broader class of dihydropyridines is well-known for its activity as calcium channel blockers, the specific biological profile of this compound remains largely unexplored. ontosight.aibiointerfaceresearch.comnih.gov Future research should involve a multidisciplinary approach, combining computational modeling, such as molecular docking, with in vitro and in vivo studies to identify potential biological targets. nih.gov Understanding the structure-activity relationships (SAR) will be crucial in guiding the design of new derivatives with specific therapeutic applications. nih.gov

Integration of this compound Synthesis into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov The integration of this compound synthesis into flow chemistry platforms represents a major step forward in its efficient and reproducible production.

Continuous flow reactors, including those assisted by microwave irradiation, have been successfully used for the one-step synthesis of pyridines and dihydropyridines. beilstein-journals.orgnih.govtechnologynetworks.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. beilstein-journals.org The ability to handle hazardous intermediates in a closed system also enhances the safety of the synthetic process. nih.gov

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives. mdpi.com This automation can significantly accelerate the research and development process, from initial synthesis to the optimization of lead compounds.

Exploration of New Chemical Space for this compound Through Diversification and Derivatization Strategies

The core structure of this compound serves as a scaffold for the development of a wide range of new chemical entities. Future research will undoubtedly focus on the diversification and derivatization of this molecule to explore new chemical space and unlock novel properties and applications.

Strategies for derivatization could include the introduction of various functional groups at different positions of the dihydropyridine ring. For instance, the synthesis of dihydropyridine-triazole conjugates has been explored as a promising avenue for developing new antitubercular agents. nih.gov Similar hybrid structures incorporating the this compound scaffold could be investigated.

Furthermore, reactions such as the desulfurization of related dihydropyridin-2-ones and the derivatization of the resulting products have been shown to be effective in creating new molecular architectures. unimi.it The reduction of the C=C and C=N double bonds in 2,3-dihydropyridines can lead to the formation of piperidines, a common motif in many biologically active compounds. nih.gov The exploration of these and other chemical transformations will be key to expanding the utility of this compound.

Application of Artificial Intelligence and Machine Learning in the Design, Synthesis, and Mechanistic Prediction of Dihydropyridine Derivatives

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. mdpi.comnih.gov For this compound and its derivatives, AI and ML can be applied across the entire research and development pipeline.

In the realm of molecular design, ML models can be trained on existing chemical data to predict the biological activity and physicochemical properties of new dihydropyridine derivatives. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest potential for further investigation. Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, are particularly powerful in this regard. researchgate.net

For chemical synthesis, AI can assist in retrosynthesis planning, identifying the most efficient synthetic routes to a target molecule. researchgate.net Machine learning models can also predict reaction outcomes, such as yield and selectivity, helping chemists to optimize reaction conditions without the need for extensive trial-and-error experimentation. mdpi.com

Furthermore, AI and ML can contribute to the elucidation of reaction mechanisms by analyzing large datasets from experimental and computational studies. By identifying patterns and correlations that may not be apparent to human researchers, these technologies can provide new insights into the intricate details of chemical transformations. mdpi.com The application of these computational approaches promises to accelerate the discovery and development of novel dihydropyridine-based compounds with tailored properties and functions.

Q & A

Basic: What synthetic strategies are effective for synthesizing 1,6,6-Trimethyl-2,3-dihydropyridine while minimizing oxidation to pyridines?

Methodological Answer:

The instability of 2,3-dihydropyridines due to rapid oxidation necessitates tailored synthetic approaches. Key strategies include:

- Use of 1,1-Disubstituted Alkenes : These sterically hindered alkenes prevent oxidation by reducing electronic accessibility. For example, Rh(III)-catalyzed C–H activation with 1,1-disubstituted alkenes stabilizes the dihydropyridine intermediate, achieving 84% yield when paired with electron-deficient Cp*CF₃ ligands .

- Catalyst Tuning : Electron-poor ligands (e.g., Cp*CF₃ on Rh(III)) accelerate insertion kinetics, reducing reaction time from 10 hours to 2 hours and bypassing oxidation pathways .

- Controlled Atmosphere : Conducting reactions under inert gas (N₂/Ar) and avoiding strong oxidizers (e.g., KMnO₄) minimizes unintended oxidation .

Basic: How can the structure and conformation of this compound be validated experimentally?

Methodological Answer:

- X-Ray Crystallography : Resolve the shallow boat conformation of the dihydropyridine ring and distorted envelope conformation of substituents, as demonstrated for hexahydroquinoline analogs .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify deshielded protons (e.g., methyl groups at C6) and coupling patterns to confirm regiochemistry.

- NOESY : Detect spatial proximity between methyl groups and adjacent protons to validate stereochemistry.

- Computational Modeling : Compare experimental data (e.g., IR, Raman) with density functional theory (DFT)-optimized structures to assess ring puckering and substituent effects .

Advanced: What mechanistic insights explain the role of Rh(III) catalysts in stabilizing 2,3-dihydropyridine intermediates?

Methodological Answer:

Rh(III) catalysis leverages two key mechanistic features:

- Electron-Deficient Ligands : Cp*CF₃ ligands increase the electrophilicity of the Rh center, accelerating alkene insertion and reducing catalyst inhibition. This lowers activation energy for dihydropyridine formation over oxidation .

- Steric Control : Bulky ligands and alkenes direct insertion to favor less-hindered sites, stabilizing the intermediate. Kinetic studies show that CpCF₃-Rh(III) increases turnover frequency by 5-fold compared to Cp .

- Oxidative vs. Reductive Pathways : In situ monitoring (e.g., UV-Vis, EPR) reveals that electron-deficient catalysts suppress single-electron transfer (SET) processes, which drive oxidation to pyridines .

Advanced: How can researchers design assays to evaluate the calcium channel modulation potential of this compound?

Methodological Answer:

- In Vitro Electrophysiology : Use patch-clamp techniques on transfected HEK-293 cells expressing L-type calcium channels. Compare compound effects (IC₅₀) to known blockers (e.g., nifedipine) .

- Molecular Docking : Model interactions between the dihydropyridine ring and channel pore residues (e.g., α1 subunit) using AutoDock Vina. Validate with mutagenesis studies .

- In Vivo Models : Intravenous administration in rodents to assess hemodynamic effects (e.g., blood pressure, heart rate). Monitor via telemetry and compare to clinical dihydropyridines .

Basic: What are the key challenges in isolating this compound, and how can they be addressed?

Methodological Answer:

- Instability : Rapid oxidation requires low-temperature processing (–20°C) and antioxidants (e.g., BHT) in solvents .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients. Avoid acidic conditions to prevent ring aromatization .

- Analytical Confirmation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR immediately after isolation to confirm purity .

Advanced: Can this compound be functionalized further, and what catalytic systems enable this?

Methodological Answer:

- Reductive Functionalization : Hydrogenation with Pd/C or PtO₂ converts the dihydropyridine to a piperidine derivative. Diastereoselectivity (up to 4:1 dr) is achieved using chiral auxiliaries .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(PPh₃)₄ catalysis introduce aryl groups at C4. Optimize with K₂CO₃ in dioxane/water (105°C) .

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at C5, guided by steric and electronic effects of methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.